molecular formula C13H11NO4S B3223582 1-Nitro-2-tosylbenzene CAS No. 1220-92-4

1-Nitro-2-tosylbenzene

Cat. No.: B3223582
CAS No.: 1220-92-4
M. Wt: 277.3 g/mol
InChI Key: JPGVTAXHQBLUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-tosylbenzene is an organic compound with the molecular formula C₁₃H₁₁NO₄S. It is characterized by the presence of a nitro group (-NO₂) and a tosyl group (-SO₂C₆H₄CH₃) attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Nitro-2-tosylbenzene can be synthesized through the nitration of 2-tosylbenzene. The process typically involves the reaction of 2-tosylbenzene with a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The nitration reaction introduces the nitro group into the benzene ring, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The process may include steps for purification, such as recrystallization or distillation, to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Nitro-2-tosylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) under basic conditions.

Major Products:

Scientific Research Applications

1-Nitro-2-tosylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-nitro-2-tosylbenzene involves its reactivity due to the presence of the nitro and tosyl groups. The nitro group is highly electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize new compounds.

Comparison with Similar Compounds

    1-Nitro-4-tosylbenzene: Similar structure but with the nitro group in the para position relative to the tosyl group.

    2-Nitrotoluene: Lacks the tosyl group but has a nitro group attached to a methyl-substituted benzene ring.

    4-Nitrotoluene: Similar to 2-nitrotoluene but with the nitro group in the para position.

Uniqueness: 1-Nitro-2-tosylbenzene is unique due to the combination of both nitro and tosyl groups on the benzene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-10-6-8-11(9-7-10)19(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGVTAXHQBLUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Nitro-2-tosylbenzene
Reactant of Route 2
Reactant of Route 2
1-Nitro-2-tosylbenzene
Reactant of Route 3
Reactant of Route 3
1-Nitro-2-tosylbenzene
Reactant of Route 4
Reactant of Route 4
1-Nitro-2-tosylbenzene
Reactant of Route 5
Reactant of Route 5
1-Nitro-2-tosylbenzene
Reactant of Route 6
Reactant of Route 6
1-Nitro-2-tosylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.